molecular formula C21H18ClN7O3S B10924716 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924716
M. Wt: 483.9 g/mol
InChI Key: PRGNTOUPNGSKMT-UHFFFAOYSA-N
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Description

N~4~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a pyrazolo[3,4-b]pyridine core, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazolo[3,4-b]pyridine structure. This is followed by the introduction of the cyclopropyl and methyl groups, and finally, the attachment of the sulfonamide and pyridazine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of raw materials, the environmental impact of the synthesis process, and the need for stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N~4~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is explored for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonamide-containing compounds and pyrazolo[3,4-b]pyridine derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a compound of significant interest.

Properties

Molecular Formula

C21H18ClN7O3S

Molecular Weight

483.9 g/mol

IUPAC Name

N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H18ClN7O3S/c1-29-20-16(11-23-29)15(10-17(25-20)12-2-3-12)21(30)24-13-4-6-14(7-5-13)33(31,32)28-19-9-8-18(22)26-27-19/h4-12H,2-3H2,1H3,(H,24,30)(H,27,28)

InChI Key

PRGNTOUPNGSKMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NN=C(C=C5)Cl

Origin of Product

United States

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